Tris(4-chlorophenyl)methane chemical structure and properties
Tris(4-chlorophenyl)methane chemical structure and properties
An In-Depth Technical Guide to Tris(4-chlorophenyl)methane: Synthesis, Properties, and Toxicological Significance
Executive Summary
Tris(4-chlorophenyl)methane (TCPM) is a chlorinated organic compound that has garnered significant attention not for its direct applications, but for its pervasive presence as an environmental contaminant. Structurally related to the infamous pesticide Dichlorodiphenyltrichloroethane (DDT), TCPM is believed to be a manufacturing byproduct of technical DDT formulations.[1][2] Its persistence in the environment, high potential for bioaccumulation, and detection in ecosystems and human tissues globally necessitate a thorough understanding of its chemical and toxicological profile.[1][2][3] This guide provides a comprehensive technical overview of TCPM, detailing its chemical structure, physicochemical properties, synthesis protocols, and the current understanding of its biological and environmental impact, thereby serving as a critical resource for professionals in environmental science, toxicology, and related research fields.
Part 1: Molecular Profile and Physicochemical Properties
Chemical Structure and Identifiers
Tris(4-chlorophenyl)methane is a triarylmethane compound where a central carbon atom is bonded to three 4-chlorophenyl groups.[4] This substitution pattern gives the molecule a distinct three-dimensional, propeller-like shape.
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IUPAC Name: 1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene[4]
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Common Name: Tris(4-chlorophenyl)methane (TCPM)
Physicochemical Data
The properties of TCPM are characteristic of a persistent organic pollutant (POP): low aqueous solubility (inferred from high LogP) and high lipophilicity, which drives its bioaccumulation in fatty tissues.[7]
| Property | Value | Reference(s) |
| Physical Form | Solid | [5][6] |
| Density | 1.294 g/cm³ | [8] |
| Boiling Point | 441.6 °C at 760 mmHg | [8] |
| Flash Point | 312.2 °C | [8] |
| Vapor Pressure | 1.39 x 10⁻⁷ mmHg at 25°C | [8] |
| LogP (Octanol-Water Partition Coefficient) | 6.827 | [8] |
| Refractive Index | 1.622 | [8] |
| Storage Conditions | Sealed in a dry environment at room temperature | [5][6] |
Part 2: Synthesis and Characterization
The study of TCPM's environmental fate and toxicology often requires pure analytical standards, including isotopically labeled versions for tracer studies.[9] The primary synthetic route involves the chemical reduction of its more oxidized precursor, Tris(4-chlorophenyl)methanol (TCPMOH).[1][9]
Synthetic Rationale and Strategy
The conversion of TCPMOH to TCPM is a deoxygenation reaction. The tertiary benzylic alcohol group in TCPMOH is prone to forming a stable carbocation upon protonation by a strong acid. This carbocation can then be readily reduced by a hydride donor. Triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA) is an effective system for this transformation. TFA acts as the strong acid catalyst to facilitate the departure of the hydroxyl group as water, and triethylsilane serves as the mild reducing agent to deliver a hydride to the resulting carbocation, yielding the target methane derivative.[9] This method is favored for its high efficiency and relatively clean reaction profile.
Experimental Protocol: Synthesis of TCPM from TCPMOH
This protocol is adapted from established methodologies for the synthesis of TCPM and its radiolabeled analogues.[9]
Step 1: Reactant Preparation
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Dissolve Tris(4-chlorophenyl)methanol (TCPMOH) (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add triethylsilane (Et₃SiH) (typically 1.5-2.0 equivalents) to the solution.
Step 2: Reaction Initiation and Monitoring
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Cool the mixture in an ice bath (0 °C).
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Slowly add trifluoroacetic acid (TFA) (typically 1.5-2.0 equivalents) dropwise to the stirred solution. The acid acts as a catalyst for the reduction.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (TCPMOH) is fully consumed.
Step 3: Work-up and Extraction
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Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.
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Transfer the mixture to a separatory funnel and extract the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification and Verification
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Purify the crude product using silica gel flash column chromatography.[9] A non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture, is typically effective.
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Combine the fractions containing the pure product (as determined by TLC).
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Remove the solvent in vacuo to yield Tris(4-chlorophenyl)methane as a solid.
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Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]
Workflow Visualization: Synthesis of TCPM
Caption: Figure 1: TCPM Synthesis Workflow.
Part 3: Environmental Significance and Toxicological Profile
The primary relevance of TCPM to the scientific community lies in its role as a persistent, bioaccumulative, and toxic (PBT) compound.
Environmental Fate and Bioaccumulation
As a suspected byproduct of DDT synthesis, TCPM has been introduced into the environment and has become a global contaminant.[1][2] Its chemical stability and high lipophilicity cause it to resist degradation and accumulate in the lipid-rich tissues of organisms.[1][7] It has been detected in a wide range of environmental and biological samples, including:
The presence in breast milk and evidence of transplacental transfer in whales highlight a significant risk of maternal transfer and developmental exposure in both wildlife and humans.[1][2] Toxicokinetic studies in rats and mice confirm this profile, showing that orally administered TCPM is readily absorbed (≥66%), minimally metabolized, and largely retained in tissues, particularly adipose tissue.[7][11] The plasma elimination half-life was found to be long (≥31 hours), underscoring its potential for accumulation.[7][11]
Toxicological Effects and Mechanism of Action
While TCPM itself has not been shown to cause acute morphological defects in some studies, its metabolite, TCPMOH, demonstrates greater toxicity, for instance by impairing pancreatic development in zebrafish.[1][2][12] However, TCPM is not benign and exerts significant effects at the molecular level.
Key Toxicological Findings:
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Gene Expression Disruption: In zebrafish embryos, exposure to TCPM induces significant changes in the transcriptome. The molecular responses to TCPM and TCPMOH are highly correlated.[2][12]
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Pathway Downregulation: Pathway analysis of the transcriptomic data revealed the downregulation of critical biological processes, including retinol (Vitamin A) metabolism, circadian rhythm, and steroid biosynthesis.[1][2][12] Disruption of these pathways can have profound consequences for development, metabolism, and endocrine function.
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Potential Endocrine Disruption: In vitro studies have suggested that TCPM may act as an estrogen mimic, indicating its potential to interfere with the endocrine system.[1]
Logical Framework: From Exposure to Biological Impact
Caption: Figure 2: TCPM Pathophysiological Impact.
Conclusion and Future Directions
Tris(4-chlorophenyl)methane is a significant environmental contaminant characterized by its persistence, bioaccumulation, and potential for developmental toxicity. While its overt toxicity may be less potent than its metabolite, TCPMOH, its ability to disrupt critical genetic pathways at low concentrations warrants serious consideration. For researchers, TCPM serves as an important model compound for studying the long-term effects of legacy organochlorine contaminants.
Future research should focus on several key areas:
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Complete Toxicological Profiling: Elucidating the full spectrum of TCPM's effects on other organ systems and its potential carcinogenic character.[13]
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Mechanism of Action: Further investigation into its endocrine-disrupting capabilities and the specific molecular targets through which it alters gene expression.
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Human Exposure and Risk Assessment: Continued monitoring of TCPM levels in human populations and a more detailed assessment of the risks associated with developmental exposure.
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Environmental Remediation: Exploring potential bioremediation or chemical degradation strategies to reduce the environmental burden of TCPM and related compounds.
A comprehensive understanding of this compound is essential for developing strategies to mitigate its environmental and health risks.
References
-
Benchchem. Tris(4-chlorophenyl)methane | CAS 27575-78-6.
-
Anderson, C., & O'Neil, G. Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH) for Investigations into Environmental Persistence. Western CEDAR.
-
Sigma-Aldrich. Tris(4-chlorophenyl)methane | 27575-78-6.
-
Sigma-Aldrich. Tris(4-chlorophenyl)methane | 27575-78-6.
-
Wilson, P. W., et al. (2023). Tris(4-chlorophenyl)methane (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473.
-
Chemsrc. TRIS(4-CHLOROPHENYL)METHANE | CAS#:27575-78-6.
-
IndiaMART. Tris 4 Chlorophenyl Methane.
-
PubChem. Tris(4-chlorophenyl)methane | C19H13Cl3 | CID 92256.
-
Catlin, N., et al. (2018). Disposition of Tris(4-chlorophenyl)methanol and Tris(4-chlorophenyl)methane in Male and Female Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration. Chemical Effects in Biological Systems.
-
Minh, T. B., et al. (2000). Occurrence of Tris(4-chlorophenyl)methane, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue. Environmental Health Perspectives, 108(7), 599–603.
-
ProQuest. Tris(4-Chlorophenyl)Methane (TCPM) and Tris(4-Chlorophenyl)Methanol (TCPMOH) Disrupt Pancreatic Organogenesis and Gene Expression in Zebrafish Embryos.
-
Wilson, P. W., et al. (2023). Tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed.
-
Taylor & Francis Online. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of Tris(4-Chlorophenyl)Methane and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus.
-
Catlin, N., et al. (2018). Disposition of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)methane in male and female Harlan Sprague Dawley rats and B6C3F1/N mice following oral and intravenous administration. PubMed.
-
Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. PubMed.
-
de Boer, J., & Wester, P. G. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. The Handbook of Environmental Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tris(4-chlorophenyl)methane (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Tris(4-chlorophenyl)methane, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris(4-chlorophenyl)methane | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tris(4-chlorophenyl)methane | 27575-78-6 [sigmaaldrich.com]
- 6. Tris(4-chlorophenyl)methane | 27575-78-6 [sigmaaldrich.com]
- 7. Disposition of Tris(4-chlorophenyl)methanol and Tris(4-chlorophenyl)methane in Male and Female Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration [cebs.niehs.nih.gov]
- 8. TRIS(4-CHLOROPHENYL)METHANE | CAS#:27575-78-6 | Chemsrc [chemsrc.com]
- 9. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
- 10. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disposition of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)methane in male and female Harlan Sprague Dawley rats and B6C3F1/N mice following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.wur.nl [research.wur.nl]
